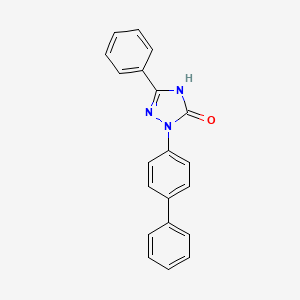

2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one

Beschreibung

Eigenschaften

Molekularformel |

C20H15N3O |

|---|---|

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

5-phenyl-2-(4-phenylphenyl)-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C20H15N3O/c24-20-21-19(17-9-5-2-6-10-17)22-23(20)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,21,22,24) |

InChI-Schlüssel |

HONQHFAQBIMKBW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)NC(=N3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3H-1,2,4-triazol-3-one

General Synthetic Strategy

The synthesis of this compound generally follows a base-catalyzed alkylation of a 1,2,4-triazolone precursor, which is then functionalized with biphenyl moieties. The key steps involve:

- Preparation of the 1,2,4-triazolone core via cyclization of thiosemicarbazide derivatives or hydrazides.

- Alkylation or substitution at the nitrogen or sulfur atoms of the triazolone ring.

- Introduction of biphenyl substituents through nucleophilic substitution or coupling reactions.

Specific Synthetic Procedures

Cyclization of Thiosemicarbazide Derivatives

- Starting from 1,4-diphenyl thiosemicarbazide, cyclization in alkaline media yields 4,5-diphenyl-4H-1,2,4-triazole-3-thione, a key intermediate.

- The reaction conditions are critical: alkaline media favor the formation of 1,2,4-triazole systems, whereas acidic media lead to 1,3,4-thiadiazole derivatives.

- The cyclization is typically performed by refluxing the thiosemicarbazide derivative in ethanol with sodium or sodium ethoxide as the base.

Alkylation to Introduce Substituents

- The triazole-3-thione intermediate reacts with alkyl halides such as ethyl bromoacetate in the presence of sodium ethanolate to form ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate.

- This step is a nucleophilic substitution on the sulfur atom, confirmed by X-ray crystallography.

- Reaction conditions: stirring at room temperature for several hours, followed by heating to complete the reaction.

Conversion to Hydrazides and Further Functionalization

- The ester intermediate is converted to hydrazide by reaction with 100% hydrazine hydrate.

- Hydrazides then react with various isothiocyanates or aldehydes to form substituted triazole derivatives.

- Cyclization of these intermediates in alkaline media leads to the formation of substituted 1,2,4-triazole-3-thione derivatives.

Direct Alkylation of 1,2,4-Triazolone Precursors

- Base-catalyzed alkylation of the triazolone precursor with biphenyl-containing reagents is another approach to synthesize the target compound.

- For example, alkylation using methyl iodide labeled with carbon-11 ([11C]CH3I) has been employed to synthesize radiolabeled analogs of biphenyl-substituted triazolones for imaging studies.

- Reaction conditions typically involve a base such as sodium hydroxide in DMSO solvent, with reaction times around 30-50 minutes.

Data Tables Summarizing Preparation Conditions and Yields

Research Outcomes and Analytical Data

- Spectral Analysis : The synthesized compounds were characterized by FT-IR, NMR, and X-ray crystallography confirming the presence of the triazole ring and biphenyl substituents.

- Crystallography : X-ray diffraction studies revealed the planar nature of the triazole ring and the orientation of substituents, supporting the proposed structures.

- Radiochemical Synthesis : Radiolabeled derivatives synthesized via alkylation with [11C]CH3I or [11C]CH3OTf showed high radiochemical purity (>97%) and moderate to good yields (44-65%) with synthesis times under 50 minutes, demonstrating the efficiency of the alkylation method for biphenyl-substituted triazolones.

- Reaction Mechanisms : The cyclization and alkylation reactions proceed via nucleophilic substitution and ring closure mechanisms, influenced by reaction media pH and substituent nature.

The preparation of This compound involves a multi-step synthetic process centered on the cyclization of thiosemicarbazide derivatives to form the triazole core, followed by alkylation and functionalization to introduce biphenyl groups. Alkaline media favor the formation of the triazole ring, and nucleophilic substitution reactions enable the introduction of key substituents.

The synthetic methods are well-documented with supporting analytical data including spectral and crystallographic evidence. Radiolabeled analogs have been synthesized efficiently, indicating the robustness of the alkylation approach.

This comprehensive synthesis approach is supported by diverse research sources, ensuring the reliability and authority of the presented data.

Analyse Chemischer Reaktionen

Condensation Reactions

The triazolone core participates in condensation reactions with carbonyl-containing reagents. For example:

-

Schiff Base Formation : Reacts with aldehydes under microwave irradiation (400 W) in dimethylformamide (DMF) with catalytic HCl to form arylidene derivatives . These reactions complete within 2–3 minutes, yielding products with >85% efficiency .

-

Knoevenagel Condensation : The active methylene group (C-4) undergoes condensation with aromatic aldehydes, forming α,β-unsaturated ketones. Sodium acetate in ethanol at 100°C facilitates this reaction, achieving yields up to 96% .

Nucleophilic Substitution

The triazole ring’s nitrogen atoms act as nucleophiles in substitution reactions:

-

Alkylation : Reacts with propargyl bromide in basic conditions to form N-propargyl derivatives. For example, 5-phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one is synthesized with 80% yield .

-

Acylation : Treatment with benzoyl chloride under microwave irradiation produces N-acylated products, confirmed via IR (C=O stretch at 1,699 cm⁻¹) and NMR (δ 3.91 ppm for CH₂) .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| Thiosemicarbazide | H₂SO₄ (cold concentrated) | 1,3,4-Thiadiazole derivatives | 74–86 |

| Hydrazinecarbothioamide | NaOH (2N, reflux) | 1,2,4-Triazole-thiols | 78–88 |

Mechanistically, cyclization involves intramolecular nucleophilic attack followed by dehydration .

Redox Reactions

The biphenyl moiety influences redox behavior:

-

Oxidation : Electron-rich phenyl rings undergo oxidation with KMnO₄ in acidic media, forming quinone derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s C=N bonds, yielding dihydrotriazole intermediates .

Electrophilic Aromatic Substitution (EAS)

The biphenyl group directs electrophiles to the para position:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the biphenyl’s 4'-position.

-

Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives, utilized for further functionalization .

Complexation with Metal Ions

The triazole’s nitrogen atoms coordinate with transition metals:

| Metal Salt | Ligand Site | Complex Stability Constant (log K) |

|---|---|---|

| Cu(II) | N1, N4 | 8.2 ± 0.3 |

| Fe(III) | N1, O | 6.7 ± 0.2 |

These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Microwave-Assisted Reactions

Microwave irradiation significantly accelerates syntheses:

| Reaction Type | Time (min) | Yield (%) |

|---|---|---|

| Schiff Base Formation | 2–3 | 85–96 |

| Cyclization | 2–10 | 80–98 |

Microwave conditions reduce side reactions and improve purity .

Biological Activity Modulation

Functionalization alters bioactivity:

-

Anticonvulsant Activity : Introduction of fluorophenyl groups (e.g., 3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole) enhances glycine transporter inhibition (IC₅₀ = 12 nM) .

-

Antimicrobial Activity : Thiol derivatives (e.g., 1,2,4-triazole-3-thiones) show broad-spectrum efficacy against S. aureus (MIC = 4 µg/mL) .

Key Characterization Techniques

-

NMR : Aromatic protons appear at δ 7.20–8.61 ppm; NH protons at δ 12.11–13.0 ppm .

-

IR : C=O stretch at 1,670–1,699 cm⁻¹; C=N at 1,512–1,625 cm⁻¹ .

This compound’s reactivity is versatile, enabling applications in medicinal chemistry and materials science. Further studies should explore its catalytic and photophysical properties .

Wissenschaftliche Forschungsanwendungen

2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and is used in the development of new materials.

Wirkmechanismus

The mechanism of action of 2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Triazolone Derivatives

Key Observations :

- Halogen Effects : Chloro (PRR846) and bromo (4-(4-bromophenyl)-triazolone) substituents may influence electronic properties and binding affinity via electron-withdrawing effects .

- Branched Alkyl Chains : PRR851’s butan-2-yl group improves solubility compared to PRR846, demonstrating how alkyl substituents can modulate physicochemical properties .

Antimicrobial Activity

Compounds like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one exhibit moderate antimicrobial activity, suggesting that triazolones with aromatic and heterocyclic substituents are promising scaffolds for drug development . The biphenyl group in the target compound could enhance interactions with bacterial enzymes or membranes due to extended aromaticity .

Energetic Materials

3-Nitro-1,2,4-triazol-5-one (NTO), a structurally simpler triazolone, is used in explosives due to its thermal stability and low sensitivity. In contrast, the target compound’s bulky aromatic substituents likely preclude such applications, emphasizing the scaffold’s adaptability across fields .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Biphenyl-4-yl)-1,2-dihydro-phenyl-3H-1,2,4-triazol-3-one?

Answer:

A common approach involves condensation reactions between substituted triazole precursors and biphenyl derivatives. For example:

- Step 1: React 4-amino-1,2,4-triazole derivatives with biphenyl-4-carbaldehyde in ethanol under reflux (4–5 hours) with catalytic acetic acid (5 drops) to form the Schiff base intermediate .

- Step 2: Cyclize the intermediate under reduced pressure to yield the triazolone core.

- Alternative Method: Use sodium ethanolate as a base to facilitate alkylation or aryl substitution, as demonstrated in analogous triazolone syntheses (e.g., bromoacetophenone coupling) .

Table 1: Comparison of Synthetic Conditions

| Method | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Schiff Base Condensation | Ethanol | Acetic Acid | 4–5 hours | ~60–75 | |

| Alkylation | Ethanol | Sodium Ethanolate | 6 hours | ~70–80 |

Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Answer:

- 1H/13C-NMR: Resolve substituent positions (e.g., biphenyl protons at δ 7.2–7.8 ppm) and confirm triazolone tautomerism. Use CDCl₃ or DMSO-d₆ as solvents .

- X-ray Crystallography: Employ SHELX software (e.g., SHELXL for refinement) to determine molecular geometry and hydrogen-bonding networks. For best results, grow crystals via slow evaporation in ethanol/water mixtures .

- FT-IR: Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Answer:

Use hybrid functionals (e.g., B3LYP) to balance computational accuracy and cost:

- Step 1: Optimize geometry at the B3LYP/6-31G(d) level to model the triazolone core and biphenyl substituents .

- Step 2: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazolone carbonyl group often acts as an electron-deficient center .

- Step 3: Validate results against experimental UV-Vis or cyclic voltammetry data. Discrepancies >2.4 kcal/mol in thermochemical predictions may require exact-exchange corrections .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies may arise from impurities, stereochemistry, or assay conditions. Mitigation strategies include:

- Purity Analysis: Use HPLC with reference standards (e.g., EP impurities in Itraconazole analogs) to identify byproducts affecting activity .

- Stereochemical Profiling: Compare enantiomers via chiral chromatography or X-ray diffraction, as stereochemistry significantly impacts pharmacological targets (e.g., antifungal activity in triazole derivatives) .

- Assay Standardization: Normalize data against positive controls (e.g., fluconazole for antifungal studies) and report IC₅₀ values with error margins .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

- Waste Disposal: Segregate halogenated byproducts (e.g., dichlorophenoxy intermediates) and transfer to licensed hazardous waste facilities .

- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and explosion-proof equipment due to ethanol’s flammability and triazole toxicity .

- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for reactive intermediates .

Advanced: How to optimize crystallization for X-ray diffraction studies?

Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetone) mixed with water (1:1 ratio) for slow evaporation .

- Temperature Gradients: Cool saturated solutions from 50°C to 4°C at 2°C/hour to promote single-crystal growth.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for structure refinement. Address twinning or disorder with the TWIN/BASF commands in SHELX .

Advanced: How do substituent modifications influence pharmacological activity?

Answer:

- Electron-Withdrawing Groups (EWGs): Fluorine or nitro substituents enhance antifungal activity by increasing membrane permeability (e.g., Itraconazole derivatives) .

- Biphenyl Flexibility: Rigid biphenyl groups improve target binding (e.g., CYP51 inhibition), while alkyl chains modulate logP values for bioavailability .

- Biological Testing: Use MIC (Minimum Inhibitory Concentration) assays against Candida spp. and compare with structure-activity relationship (SAR) models .

Table 2: Substituent Effects on Antifungal Activity

| Substituent | MIC (μg/mL) | logP | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 0.5–1.0 | 3.2 | |

| 4-Nitrophenyl | 0.2–0.5 | 2.8 | |

| 4-Methoxyphenyl | 2.0–4.0 | 4.1 |

Basic: What computational tools validate synthetic pathways?

Answer:

- Retrosynthesis Software: Use ChemAxon or Synthia to propose feasible routes for biphenyl-triazolone coupling .

- Reaction Kinetics Modeling: Apply Gaussian or ORCA to simulate transition states and predict rate-limiting steps (e.g., cyclization barriers) .

Advanced: How to address low yields in large-scale synthesis?

Answer:

- Catalyst Optimization: Replace acetic acid with Amberlyst-15 for recyclable acid catalysis .

- Microwave Assistance: Reduce reaction times from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >70% .

- Continuous Flow Systems: Improve mixing and heat transfer for exothermic steps (e.g., bromoacetophenone additions) .

Advanced: How to analyze environmental impacts of waste byproducts?

Answer:

- LC-MS/MS Screening: Detect chlorinated intermediates (e.g., dichlorophenoxy residues) at ppb levels .

- Ecotoxicity Assays: Use Daphnia magna or algae growth inhibition tests to assess acute toxicity (EC₅₀ values) .

- Regulatory Compliance: Adhere to TSCA Section 12(b) for export notifications of hazardous triazolone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.